4-Amino-6,8-difluoroquinoline-3-carboxylic acid
CAS No.: 1215995-19-9
Cat. No.: VC0166832
Molecular Formula: C10H6F2N2O2
Molecular Weight: 224.167
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215995-19-9 |
|---|---|
| Molecular Formula | C10H6F2N2O2 |
| Molecular Weight | 224.167 |
| IUPAC Name | 4-amino-6,8-difluoroquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H6F2N2O2/c11-4-1-5-8(13)6(10(15)16)3-14-9(5)7(12)2-4/h1-3H,(H2,13,14)(H,15,16) |
| Standard InChI Key | VGCFPKQBCPJXMV-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=NC=C(C(=C21)N)C(=O)O)F)F |
Introduction
| Property | Value |
|---|---|
| CAS No. | 1215995-19-9 |
| IUPAC Name | 4-amino-6,8-difluoroquinoline-3-carboxylic acid |
| Molecular Formula | C₁₀H₆F₂N₂O₂ |
| Molecular Weight | 224.167 g/mol |
| Chemical Structure | Quinoline core with -NH₂ at C-4, -COOH at C-3, -F at C-6 and C-8 |
Physicochemical Properties
The physicochemical properties of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid significantly influence its pharmacological behavior. The compound typically exists as a crystalline solid with limited water solubility at physiological pH. The presence of the carboxylic acid group imparts acidic properties, while the amino group provides basic characteristics, resulting in an amphoteric compound that can exist in various ionization states depending on the pH of the environment .
Synthesis Methods and Chemical Reactions
Synthetic Routes
The synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method begins with 6,8-difluoroquinoline as the starting material, which undergoes selective functionalization to introduce the carboxylic acid group at position 3 and the amino group at position 4. The synthesis pathway may involve the following key steps:
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Formation of the quinoline core structure
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Introduction of fluorine atoms at positions 6 and 8
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Functionalization at position 3 to introduce the carboxylic acid group
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Incorporation of the amino group at position 4
Alternative synthetic approaches may involve the construction of the quinoline ring system from appropriately substituted precursors. The specific reagents and conditions used in the synthesis can significantly impact the yield and purity of the final product, necessitating careful optimization of reaction parameters.
Chemical Reactivity
4-Amino-6,8-difluoroquinoline-3-carboxylic acid exhibits a range of chemical reactivity, primarily centered on its functional groups. The carboxylic acid moiety can participate in typical acid-base reactions, esterification, amidation, and decarboxylation processes. The amino group can undergo N-alkylation, acylation, and diazotization reactions, providing versatile handles for further derivatization.
The quinoline core can engage in various aromatic substitution reactions, although the presence of fluorine atoms modifies the electronic distribution and affects the reactivity patterns. The fluorine atoms themselves are generally resistant to displacement under mild conditions but can be substituted under specific reaction conditions, particularly at position 6 .
The compound's chemical reactivity profile enables the synthesis of various derivatives with potentially enhanced or modified biological activities, making it a valuable scaffold for medicinal chemistry explorations.
Biological Activities
Anticancer Properties
The most notable biological activity of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is its anticancer potential. Research has demonstrated that the compound targets the ATPase domain of human Topoisomerase II alpha (hTopoIIα), a critical enzyme involved in DNA replication, transcription, and chromosome segregation. By inhibiting this enzyme, the compound interferes with the DNA replication pathway in cancer cells, potentially leading to cell cycle arrest and apoptosis.
The mechanism of action involves binding to the enzyme's ATP-binding pocket, preventing the energy-dependent processes necessary for enzyme function. The specific structural features of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, particularly the positioning of the fluorine atoms and the carboxylic acid group, contribute to its binding affinity and specificity for the target enzyme .
Studies on related quinoline compounds suggest that the anticancer activity may extend to multiple cancer types, though the specificity and potency against different cancer cell lines require further investigation to fully establish the compound's therapeutic potential .
Structure-Activity Relationships
Significance of Functional Groups
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Carboxylic Acid at Position 3: This group is critical for binding to target enzymes such as topoisomerases. Studies on related quinolones have shown that modification or replacement of the carboxylic acid group generally results in diminished biological activity. The carboxylic acid forms essential interactions with positively charged amino acid residues in the enzyme's binding pocket .
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Amino Group at Position 4: The amino substituent can enhance absorption and tissue distribution of the compound. In some quinolone derivatives, amino substitution at position 4 or 5 has been associated with superior antibacterial activity compared to other substituents .
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Fluorine Atoms at Positions 6 and 8: The presence of fluorine at position 6 significantly increases biological activity by enhancing penetration into bacterial cells and improving binding to target enzymes. The fluorine atom at position 8 can further modify the compound's activity profile and pharmacokinetic properties .
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Quinoline Core: The planar aromatic ring system serves as the structural scaffold that positions the functional groups in the optimal spatial arrangement for interaction with biological targets .
Comparison with Related Compounds
Structure-activity relationship studies on quinoline derivatives provide insights into how subtle structural modifications affect biological activity. For example, the replacement of the carboxylic acid group at position 3 with other acidic groups such as sulfonic acid, acetic acid, or phosphoric acid generally results in decreased activity, highlighting the specific requirement for the carboxylic acid moiety .
Similarly, the position and number of fluorine atoms significantly impact activity. While fluorine at position 6 is generally beneficial for activity, the additional fluorine at position 8 in 4-Amino-6,8-difluoroquinoline-3-carboxylic acid likely modifies its biological profile compared to mono-fluorinated analogues .
The amino group at position 4 distinguishes this compound from many classical fluoroquinolone antibiotics, potentially conferring unique properties that could be advantageous for specific therapeutic applications .
Applications and Future Prospects
Research Applications
4-Amino-6,8-difluoroquinoline-3-carboxylic acid serves as a valuable tool compound for studying topoisomerase inhibition mechanisms and developing structure-activity relationships for quinoline-based therapeutics. Its distinct structural features make it useful for investigating how specific substitution patterns affect binding to target enzymes and subsequent biological effects.
The compound also represents a potentially important intermediate in the synthesis of more complex molecules with enhanced or tailored biological activities. The presence of reactive functional groups allows for various chemical modifications to create derivatives with potentially improved pharmacological properties.
Materials Science Applications
Beyond pharmaceutical applications, quinoline derivatives have found uses in materials science, including as components in organic electronics, fluorescent probes, and coordination complexes. The unique electronic properties of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid, influenced by its specific substitution pattern, could make it valuable for such non-biological applications.
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